

Mass Spectrometry of 2-(Quinoxalin-2-yloxy)acetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(quinoxalin-2-yloxy)acetic acid

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This technical guide provides a detailed overview of the mass spectrometric analysis of **2- (quinoxalin-2-yloxy)acetic acid**, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact compound in published literature, this guide presents a hypothesized, yet scientifically grounded, approach based on the known mass spectrometric behavior of its constituent chemical moieties: the quinoxaline core and the phenoxyacetic acid side chain.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of **2-(quinoxalin-2-yloxy)acetic acid** is predicted to be characterized by a distinct molecular ion peak and a series of fragment ions that provide structural confirmation. The expected fragmentation pathways are primarily driven by the lability of the ether linkage and the carboxylic acid group.

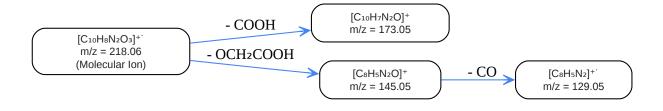
Table 1: Predicted Key Ions in the Mass Spectrum of 2-(Quinoxalin-2-yloxy)acetic acid



m/z (predicted)	Ion Formula	Proposed Structure/Fragment Name	Relative Abundance (Predicted)
218.06	C10H8N2O3	[M]+ ⁻ (Molecular Ion)	Moderate
173.05	C10H7N2O	[M - COOH]+	High
145.05	C ₈ H ₅ N ₂ O	[M - OCH ₂ COOH] ⁺	High
129.05	C ₈ H ₅ N ₂	[Quinoxaline]+	Moderate
77.04	C ₆ H ₅	[Phenyl]+	Low
59.01	C ₂ H ₃ O ₂	[CH ₂ COOH]+	Low

Proposed Fragmentation Pathway

The fragmentation of the **2-(quinoxalin-2-yloxy)acetic acid** molecular ion is anticipated to proceed through several key steps, as illustrated in the diagram below. The initial ionization would form the molecular ion [M]⁺. Subsequent fragmentation would likely involve the loss of the carboxylic acid group, followed by cleavage of the ether bond.



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Caption: Proposed fragmentation pathway of 2-(quinoxalin-2-yloxy)acetic acid.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of **2-(quinoxalin-2-yloxy)acetic acid** by mass spectrometry, adaptable for various instrument types.

Sample Preparation



- Standard Solution: Prepare a stock solution of **2-(quinoxalin-2-yloxy)acetic acid** at a concentration of **1** mg/mL in a suitable solvent such as methanol or acetonitrile.
- Working Solutions: Serially dilute the stock solution with the initial mobile phase to prepare working solutions at concentrations ranging from 1 µg/mL to 100 ng/mL for method development and calibration.

Liquid Chromatography-Mass Spectrometry (LC-MS)

- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF), Orbitrap, or Triple Quadrupole).
- Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μm particle size) is recommended.
- Mobile Phase:
 - A: 0.1% formic acid in water
 - B: 0.1% formic acid in acetonitrile
- Gradient Elution: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 2-5 μL.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Mass Spectrometer Parameters (Typical):
 - Capillary Voltage: 3.5 kV
 - Cone Voltage: 30 V
 - Source Temperature: 120 °C



Desolvation Temperature: 350 °C

Desolvation Gas Flow: 800 L/hr

Scan Range: m/z 50-500

Tandem Mass Spectrometry (MS/MS)

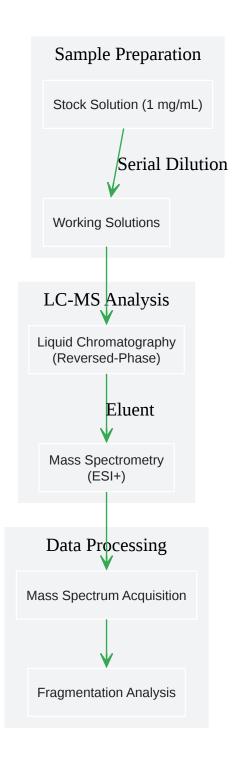
For structural confirmation and quantitative analysis, tandem mass spectrometry (MS/MS) can be performed.

- Precursor Ion Selection: The molecular ion ([M+H]+, m/z 219.07) or a prominent fragment ion would be selected in the first mass analyzer.
- Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be applied to induce fragmentation.
- Product Ion Scan: The resulting fragment ions are analyzed in the second mass analyzer.

Experimental Workflow

The overall workflow for the mass spectrometric analysis of **2-(quinoxalin-2-yloxy)acetic acid** is depicted below.





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Caption: General experimental workflow for LC-MS analysis.

Conclusion







This technical guide outlines the expected mass spectrometric behavior and a robust analytical methodology for **2-(quinoxalin-2-yloxy)acetic acid**. While the presented data is predictive, it is based on established principles of mass spectrometry and the known behavior of related chemical structures. The provided protocols offer a solid foundation for researchers to develop and validate specific methods for the identification and quantification of this compound in various matrices. Further empirical studies are necessary to confirm the exact fragmentation patterns and optimize analytical conditions.

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